Phthalimide vs. Glutarimide Binding Mode
The target compound utilizes a 1,3-dioxoisoindolin-4-yl (phthalimide) core rather than the 2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (glutarimide) core found in pomalidomide and lenalidomide. Crystal structures of cereblon–IMiD complexes demonstrate that the glutarimide ring occupies the canonical phthalimide-binding pocket on CRBN, while substituents at the 4-position of the isoindolinone ring project into solvent-exposed space and influence neosubstrate recruitment [1]. The target compound's 4-aminophthalimide head group, when elaborated with a benzamide-sulfonamide tail, presents a distinct exit vector that can alter the spectrum of recruited neosubstrates compared to glutarimide-based ligands [2].
| Evidence Dimension | Cereblon binding mode and neosubstrate recruitment |
|---|---|
| Target Compound Data | Phthalimide core; 4-amino attachment point; benzamide-sulfonamide exit vector |
| Comparator Or Baseline | Pomalidomide: glutarimide core; 4-amino attachment point; direct aniline substitution |
| Quantified Difference | Qualitative difference in exit vector geometry; no quantitative CRBN binding IC50 data publicly available for target compound |
| Conditions | Structural inference from published cereblon–ligand co-crystal structures |
Why This Matters
The altered exit vector geometry can redirect the ternary complex to recruit different zinc finger transcription factors (e.g., IKZF1 vs. IKZF3 vs. GSPT1) for degradation, making the target compound a distinct tool for CRBN-dependent protein degradation studies.
- [1] Fischer, E. S., et al. "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature 512.7512 (2014): 49-53. View Source
- [2] Sievers, Q. L., et al. "Defining the human C2H2 zinc finger degrome targeted by thalidomide analogs through CRBN." Science 362.6414 (2018): eaat0572. View Source
